![molecular formula C20H26N2O B290831 N-[4-(diethylamino)-2-methylphenyl]-4-ethylbenzamide](/img/structure/B290831.png)

N-[4-(diethylamino)-2-methylphenyl]-4-ethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[4-(diethylamino)-2-methylphenyl]-4-ethylbenzamide, commonly known as Lidocaine, is a local anesthetic that has been used for over 70 years in medical procedures. Lidocaine is a member of the amide class of local anesthetics and is widely used in clinical settings due to its fast onset of action and long duration of effect.

Mechanism of Action

Lidocaine works by blocking the voltage-gated sodium channels in nerve cells, preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials. This blocks the transmission of nerve impulses and produces a local anesthetic effect.

Biochemical and Physiological Effects:

Lidocaine has both biochemical and physiological effects. Its primary biochemical effect is the inhibition of sodium ion influx through voltage-gated sodium channels. Its physiological effects include local anesthesia, antiarrhythmic effects, and the ability to block pain pathways.

Advantages and Limitations for Lab Experiments

Lidocaine has several advantages for lab experiments, including its fast onset of action, long duration of effect, and the ability to selectively block voltage-gated sodium channels. However, it also has limitations, including its potential toxicity and the fact that it can interfere with other cellular processes.

Future Directions

For Lidocaine research include the development of new analogs with improved selectivity and reduced toxicity, the study of its effects on other ion channels and cellular processes, and the development of new applications for its use in clinical settings. Additionally, research is needed to further understand the mechanisms of action of Lidocaine and to identify new targets for its use.

Synthesis Methods

Lidocaine is synthesized through a multi-step process that involves the reaction of 2,6-dimethylaniline with ethyl chloroformate to form N-ethyl-2,6-dimethylbenzamide. This intermediate is then reacted with diethylamine to form the final product, N-[4-(diethylamino)-2-methylphenyl]-4-ethylbenzamide.

Scientific Research Applications

Lidocaine has been extensively studied for its scientific research applications. It is commonly used as a tool in electrophysiology experiments to block voltage-gated sodium channels and to study the mechanisms of action potential generation and propagation. Lidocaine has also been used in research on pain pathways and in the study of the effects of local anesthetics on the central nervous system.

properties

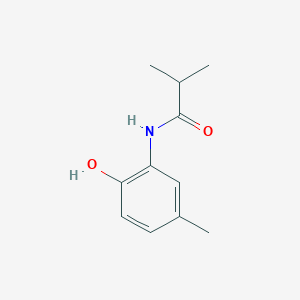

Molecular Formula |

C20H26N2O |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

N-[4-(diethylamino)-2-methylphenyl]-4-ethylbenzamide |

InChI |

InChI=1S/C20H26N2O/c1-5-16-8-10-17(11-9-16)20(23)21-19-13-12-18(14-15(19)4)22(6-2)7-3/h8-14H,5-7H2,1-4H3,(H,21,23) |

InChI Key |

BJIADLNXTJCMLF-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N(CC)CC)C |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N(CC)CC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-[4-methyl-3-[(2-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide](/img/structure/B290750.png)

![4-[(4-Hydroxyphenyl)sulfanyl]phenyl methanesulfonate](/img/structure/B290754.png)

![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-ethoxybenzoate](/img/structure/B290755.png)

![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate](/img/structure/B290756.png)

![4-[(2-Fluorobenzoyl)amino]-3-methylphenyl 2-fluorobenzoate](/img/structure/B290764.png)